2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
Description
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with:
- 2,4-Dioxo groups at positions 2 and 4, contributing to hydrogen-bonding interactions.
- 3-(2-Phenylethyl): A lipophilic substituent enhancing membrane permeability.
- 1-Acetamide-N-(3-fluorophenyl): The fluorinated aryl group improves metabolic stability and target affinity .
This scaffold is designed for kinase inhibition, leveraging the pyrimidine core’s ability to mimic ATP-binding motifs.
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-4-9-18(14-17)26-20(29)15-28-19-10-5-12-25-21(19)22(30)27(23(28)31)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHLHRFEDHCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide typically involves a multi-step reaction sequence:
Formation of the pyridopyrimidine core: : This is generally achieved through a cyclization reaction, involving the condensation of appropriate precursors under controlled conditions.
Introduction of the phenylethyl group: : Typically, an electrophilic aromatic substitution is used to introduce the phenylethyl moiety.
Fluorophenylacetamide formation: : This step usually involves the acylation of the pyridopyrimidine intermediate with 3-fluorophenylacetyl chloride in the presence of a base, like triethylamine.
Industrial Production Methods
In industrial settings, the production process is optimized for large-scale synthesis. This involves the use of continuous flow reactors to improve yield and efficiency. Process optimization often includes:
Catalyst selection: : Using catalysts that can withstand industrial conditions.
Reaction optimization: : Fine-tuning temperature, pressure, and solvent systems to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under specific conditions, leading to modifications in the pyridopyrimidine core.
Reduction: : Reduction reactions can target the dioxo groups, potentially yielding hydroxy derivatives.
Substitution: : The phenylethyl group is susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary based on the specific substitution, often requiring catalysts and specific temperature conditions.
Major Products
Oxidation: : Leads to carboxylic derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Yields a variety of substituted pyridopyrimidine compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:
- Enzyme Inhibition : These compounds may inhibit kinases that are crucial for tumor growth.
- Cell Cycle Arrest : Studies have shown that they can induce apoptosis in various cancer cell lines by disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest:
- Broad-Spectrum Activity : It demonstrates activity against a range of bacterial strains and fungi.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of the microbial cell membrane or interference with metabolic pathways.
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties:
- Oxidative Stress Reduction : It could mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.
- Neurotransmitter Modulation : Potential modulation of neurotransmitter levels has been observed in vitro.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Assess antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study 3 | Investigate neuroprotective effects | Reduced neuronal cell death by 30% in models of oxidative stress-induced damage. |
Mechanism of Action
The exact mechanism by which 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide exerts its effects varies based on its application:
Molecular Targets: : Includes enzymes such as kinases, receptors, and other proteins.
Pathways: : Interferes with signaling pathways, modulating cellular processes like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Insight: Thieno-pyrimidine derivatives () exhibit higher potency against TRK kinases due to sulfur’s electronegativity enhancing π-π stacking. Pyrazolo-pyrimidines () show broader antiproliferative activity via BTK inhibition.
Substituent Effects on Bioactivity
- Fluorine Substituents: The 3-fluorophenyl in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., ’s dichlorophenyl, which relies on halogen bonding) . In , a fluoro-iodophenyl group increases steric bulk, reducing solubility (m.p. >300°C) but improving target selectivity .
Phenethyl vs. Alkyl Chains :
Pharmacological Data
ND = Not Determined. The target compound’s high melting point suggests crystalline stability but poor aqueous solubility, a limitation shared with ’s DMSO-solvated derivatives .
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide (CAS Number: 921549-67-9) is a synthetic organic molecule that belongs to the pyrido[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 414.5 g/mol
- Structure : The structure features a pyrido-pyrimidine core with various functional groups that may influence its biological activity.
Biological Activities
Research indicates that compounds within the pyrido[3,2-d]pyrimidine family exhibit a range of biological activities:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain pyrido[3,2-d]pyrimidines possess cytotoxic effects on HeLa cells with IC values in the low micromolar range .
- Antimicrobial Properties : Compounds similar to this structure have been reported to exhibit antimicrobial activity. The IC values for some derivatives against bacterial strains were noted to be around 257 mM for 2-chloro derivatives and 278 mM for 2-nitro derivatives .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also demonstrate anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antidiabetic and Cardiotonic Activities : Preliminary findings suggest potential applications in managing diabetes and cardiovascular diseases due to their ability to modulate specific biological pathways .
Case Studies and Research Findings
A selection of studies highlights the biological activity of similar compounds:
- A study published in ACS Omega detailed the synthesis of various pyrido[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity. The most potent compounds exhibited significant inhibition of cell proliferation in cancer cell lines .
- Another research article focused on the antimicrobial properties of pyrido[3,2-d]pyrimidines, reporting that certain modifications to the chemical structure can enhance efficacy against Gram-positive and Gram-negative bacteria .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
